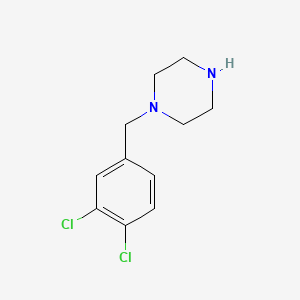

1-(3,4-Dichlorobenzyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSYXGJCWKNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374155 | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55513-17-2 | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dichlorobenzyl)piperazine (CAS 55513-17-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorobenzyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. The guide delves into its physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, it explores the potential pharmacological activities of this compound, drawing insights from the well-established pharmacology of the benzylpiperazine scaffold. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly those targeting the central nervous system.

Introduction

Piperazine and its derivatives are a prominent class of heterocyclic compounds that have made a significant impact on medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a versatile building block in drug design.[2] The introduction of various substituents onto the piperazine core has led to the development of agents with antipsychotic, antidepressant, anxiolytic, and anticancer activities.[1][2]

This guide focuses on this compound, a molecule that combines the piperazine moiety with a dichlorinated benzyl group. The benzylpiperazine (BZP) scaffold itself is known for its stimulant effects on the central nervous system (CNS), primarily through the modulation of dopaminergic and serotonergic pathways.[3] The addition of chlorine atoms to the benzyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and overall biological activity. This document aims to consolidate the available technical information on this compound to facilitate its further investigation and potential application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55513-17-2 | [2] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 245.15 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 132-135 °C at 0.05 mmHg | [5] |

| Melting Point | 212-213 °C (hydrochloride salt) | [6] |

| Density | 1.225 g/mL | |

| Flash Point | >110 °C | |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]piperazine | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, as detailed in the following protocol. This procedure is based on established methods for the N-alkylation of piperazine derivatives.[5]

Synthesis Protocol

Step 1: N-Alkylation of Ethyl N-piperazinocarboxylate

A mixture of 3,4-dichlorobenzyl chloride (39.0 g, 0.2 moles), ethyl N-piperazinocarboxylate (31.6 g, 0.2 moles), and anhydrous sodium carbonate (22.0 g, 0.21 moles) in 200 ml of xylene is refluxed for 3 hours using a Dean-Stark trap to remove water.[5] The reaction mixture is then stirred at room temperature for 16 hours.[5] The solid is removed by filtration and washed with xylene. The combined filtrate is evaporated under reduced pressure to yield a syrup.[5]

Step 2: Hydrolysis of the Carbamate

To the resulting syrup, 750 ml of 4N potassium hydroxide in 95% ethanol is added, and the mixture is refluxed for 18 hours.[5] The reaction mixture is then evaporated to a paste, and 250 ml of water is added.[5]

Step 3: Extraction and Purification

The aqueous solution is extracted twice with 250 ml of chloroform.[5] The combined chloroform extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give a syrup. The final product, this compound, is obtained as a colorless liquid by distillation at 132-135 °C under a vacuum of 0.05 mm of mercury, with a yield of 9.3 g.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using various analytical techniques. Below are the expected spectral data based on the compound's structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorobenzyl group, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (Ar-CH₂-N) should be a singlet around δ 3.5 ppm. The piperazine protons will likely appear as two multiplets corresponding to the four protons adjacent to each nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will resonate in the δ 125-140 ppm region. The benzylic carbon (Ar-CH₂) is expected around δ 60-65 ppm, and the piperazine carbons should appear in the δ 45-55 ppm range. A ¹³C NMR spectrum for this compound is available on SpectraBase, though access to the full data requires a subscription.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 244 (for the ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathway for benzylpiperazines involves the cleavage of the benzylic C-N bond, which would result in a prominent fragment ion at m/z 159, corresponding to the dichlorobenzyl cation.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-2800 cm⁻¹), C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹), and C-N stretching vibrations (around 1200-1000 cm⁻¹). The C-Cl stretching vibrations are expected in the fingerprint region (below 800 cm⁻¹).

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological studies on this compound are limited in the public domain, the well-documented activities of related benzylpiperazine derivatives provide a strong basis for predicting its potential biological effects.

Central Nervous System Activity

Benzylpiperazine (BZP) and its derivatives are known to act as central nervous system stimulants.[3] Their mechanism of action primarily involves the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[9] BZP itself has been shown to increase the release and inhibit the reuptake of these neurotransmitters, leading to stimulant and euphoric effects.[3][9]

The presence of the 3,4-dichloro substitution on the benzyl ring is likely to influence the compound's affinity and selectivity for various monoamine transporters and receptors. Dichlorophenylpiperazine derivatives have been investigated as ligands for dopamine D3 receptors, suggesting a potential role in modulating dopaminergic signaling.[10]

Potential Signaling Pathway

Caption: Hypothesized mechanism of action at a monoaminergic synapse.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetic compound with a chemical structure that suggests potential for significant biological activity, particularly within the central nervous system. This guide has provided a detailed overview of its known physicochemical properties, a robust synthesis protocol, and an outline of its expected analytical characteristics. While specific pharmacological data for this compound is not extensively available, the known activities of the benzylpiperazine scaffold strongly suggest that it may act as a modulator of monoaminergic systems. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. The information presented herein serves as a foundational resource for scientists and researchers interested in exploring the medicinal chemistry and pharmacology of novel piperazine derivatives.

References

-

PrepChem. Synthesis of this compound. [Link]

- Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA or 'ecstasy'). Neuropsychopharmacology, 30(3), 550–560.

- Schep, L. J., Slaughter, R. J., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(3), 131–141.

- Fantegrossi, W. E., Winger, G., Woods, J. H., & Woolverton, W. L. (2005). Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys. Drug and alcohol dependence, 77(2), 161–168.

-

SpectraBase. This compound. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

MySkinRecipes. This compound. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

-

NIST. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

National Institutes of Health. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR [m.chemicalbook.com]

- 2. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(3,4-Dichlorobenzyl)piperazine

An In-Depth Technical Guide to 1-(3,4-Dichlorobenzyl)piperazine

Introduction

This compound is a disubstituted piperazine that serves as a critical intermediate and building block in synthetic organic chemistry. Its structural motif, combining a dichlorinated benzyl group with a piperazine ring, makes it a valuable precursor in the development of novel compounds, particularly within the pharmaceutical and medicinal chemistry sectors. The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to modulate physicochemical properties such as solubility and basicity, and to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of the core , its synthesis, safety considerations, and its applications, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. This compound is identified by several key descriptors that ensure its unambiguous recognition in literature, patents, and chemical databases.

-

CAS Number : 55513-17-2[2]

-

Synonyms : 1-(3,4-Dichlorobenzyl) piperazine, 1-(3,4-Dichlorophenyl)methyl piperazine, 3,4-Dichlorobenzylpiperazine[4]

Structural Identifiers:

-

InChI : InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2[2]

-

InChIKey : PNDSYXGJCWKNFG-UHFFFAOYSA-N[6]

-

SMILES : C1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl[6]

Caption: 2D structure of 1-[(3,4-dichlorophenyl)methyl]piperazine.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application in further synthesis or biological assays. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to Yellow Liquid/Solid | [7] |

| Melting Point | 121.13 °C (EPI Suite); 212-213 °C | [6][8][9] |

| Boiling Point | 124-128 °C at 0.02 mmHg; 296.24 °C (EPA T.E.S.T.) | [5][6][8] |

| Density | 1.19 - 1.225 g/mL at 25 °C | [6][7][8] |

| Refractive Index (n20/D) | 1.5710 | [5][8] |

| Flash Point | >110 °C (>230 °F) | [7][8] |

| Water Solubility | 998.54 mg/L (EPA T.E.S.T.); 18848 mg/L (EPI Suite) | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Note: Discrepancies in reported values (e.g., melting point) can arise from different measurement conditions, purity levels, or whether the free base or a salt form was measured. The higher melting point of 212-213 °C is frequently cited by suppliers.[8][9]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound involves the N-alkylation of a protected piperazine followed by deprotection. This strategy is employed to prevent dialkylation of the piperazine ring, ensuring a higher yield of the desired mono-substituted product.

Causality: The use of ethyl N-piperazinocarboxylate serves to protect one of the nitrogen atoms in the piperazine ring, leaving the other available for nucleophilic attack on the electrophilic carbon of 3,4-dichlorobenzyl chloride. Sodium carbonate acts as a mild base to neutralize the HCl formed during the reaction. The subsequent hydrolysis of the ethyl carbamate protecting group with a strong base like potassium hydroxide regenerates the free secondary amine.

Step-by-Step Methodology: [10]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3,4-dichlorobenzyl chloride (39.0 g, 0.2 moles), ethyl N-piperazinocarboxylate (31.6 g, 0.2 moles), and anhydrous sodium carbonate (22.0 g, 0.21 moles) in 200 mL of xylene.

-

Alkylation: Heat the mixture to reflux for 3 hours, collecting any water that forms in the Dean-Stark trap. After the reflux period, allow the mixture to stir at room temperature for 16 hours.

-

Workup 1: Filter the reaction mixture and wash the solid residue with xylene. Evaporate the combined filtrate in vacuo to yield a syrup containing the protected intermediate.

-

Deprotection: Add 750 mL of 4N potassium hydroxide in 95% ethanol to the syrup and reflux the mixture for 18 hours.

-

Workup 2: Evaporate the reaction mixture to a paste and add 250 mL of water. Extract the aqueous solution twice with 250 mL portions of chloroform.

-

Purification: Combine the chloroform extracts, dry over magnesium sulfate, and filter. Evaporate the filtrate in vacuo to yield a crude syrup.

-

Final Distillation: Purify the syrup by distillation (bp 132°-135° C at 0.05 mm Hg) to obtain this compound as a colorless liquid.[10]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the dichlorobenzyl ring, the benzylic methylene protons, and the eight protons of the piperazine ring, which often appear as two distinct multiplets.

-

Infrared (IR) Spectroscopy : The IR spectrum would display key absorptions confirming the presence of functional groups. For similar N-substituted piperazines, characteristic peaks include N-H stretching vibrations (around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C-C stretching modes (around 1500-1600 cm⁻¹).[11]

-

Mass Spectrometry (MS) : MS would be used to confirm the molecular weight (245.15 g/mol ) and provide fragmentation patterns consistent with the structure, such as the characteristic isotopic signature of two chlorine atoms.[3][5]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[9] Its significance lies in its utility as a scaffold for generating libraries of compounds for high-throughput screening.

-

Building Block in Medicinal Chemistry : The secondary amine of the piperazine ring is a convenient point for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). This is a common strategy in the design of new drug candidates.[]

-

Central Nervous System (CNS) Research : The piperazine moiety is a core component of many CNS-active drugs. Due to its structural similarity to known bioactive agents, this compound and its derivatives may be synthesized and studied for potential interactions with neurotransmitter systems and receptors.[9][13] The dichlorophenyl group can also play a role in modulating the pharmacological profile, including target affinity and metabolic stability.

Safety and Handling

Based on aggregated GHS information, this compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification: [2]

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Damage (Category 1) : Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

Precautionary Measures: [2]

-

Prevention : Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response :

-

IF ON SKIN : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

IF INHALED : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

Caption: Recommended safety and handling workflow for laboratory use.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and synthetic routes. While not an end-product itself, its role as a versatile intermediate is crucial for the advancement of medicinal chemistry and drug discovery. The presence of the dichlorinated aromatic ring and the reactive piperazine moiety provides a rich platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

-

This compound (55513-17-2) - Chemchart . (n.d.). Chemchart. Retrieved January 12, 2026, from [Link]

-

Synthesis of this compound - PrepChem.com . (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound | C11H14Cl2N2 | CID 2758074 - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-(3,4-Dichlorophenyl)piperazine - PrepChem.com . (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

1-(3,4-dichlorophenyl)piperazine - NIST WebBook . (n.d.). NIST. Retrieved January 12, 2026, from [Link]

-

This compound - MySkinRecipes . (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . (n.d.). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents. (n.d.). Google Patents.

-

1-(3,4-dichlorophenyl)piperazine - NIST WebBook . (n.d.). NIST. Retrieved January 12, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace . (2019). SciSpace. Retrieved January 12, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central . (n.d.). NCBI. Retrieved January 12, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed . (2022). NCBI. Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorobenzhydryl)piperazine - Optional[ATR-IR] - Spectrum - SpectraBase . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 55513-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound (55513-17-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound CAS#: 55513-17-2 [m.chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. prepchem.com [prepchem.com]

- 11. scispace.com [scispace.com]

- 13. chemimpex.com [chemimpex.com]

1-(3,4-Dichlorobenzyl)piperazine molecular structure and weight

An In-Depth Technical Guide to 1-(3,4-Dichlorobenzyl)piperazine: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic piperazine derivative that serves as a crucial intermediate and structural motif in the landscape of medicinal chemistry and organic synthesis. The inherent reactivity of the piperazine ring, combined with the electronic properties of the dichlorobenzyl group, makes this compound a versatile building block for the synthesis of more complex molecules. Its structural similarity to known centrally-acting agents has positioned it as a valuable precursor for drug discovery programs targeting the central nervous system (CNS).

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental molecular structure and physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and discuss its applications and relevance within the broader context of pharmaceutical research.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical characteristics is foundational to its application in research and development.

Molecular Identity

The structure of this compound consists of a piperazine ring N-substituted with a benzyl group, which is itself substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring.

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The data compiled below is derived from various chemical data repositories and suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 245.15 g/mol | [3][4][5] |

| Exact Mass | 244.0534038 Da | [1] |

| Physical Form | Colorless to yellow liquid | [2][6] |

| Boiling Point | 124-128 °C @ 0.02 mmHg132-135 °C @ 0.05 mmHg | [2][4][6] |

| Density | 1.225 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.5710 | [4] |

| Storage Conditions | Room temperature | [3][7] |

Note: Some sources report a high melting point (212-213 °C)[4][7], which typically corresponds to a salt form of the compound, such as the dihydrochloride salt, rather than the free base which is a liquid under standard conditions.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via a two-step process involving N-alkylation of a protected piperazine followed by deprotection. This approach is favored as it prevents the common side reaction of N,N'-dialkylation that can occur when using piperazine directly.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of this compound, adapted from established procedures.[6]

Step 1: N-Alkylation of Ethyl N-Piperazinocarboxylate

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 3,4-dichlorobenzyl chloride (39.0 g, 0.2 mol).

-

Reagent Addition: Add ethyl N-piperazinocarboxylate (31.6 g, 0.2 mol), anhydrous sodium carbonate (22.0 g, 0.21 mol), and 200 mL of xylene.

-

Reaction: Heat the mixture to reflux for 3 hours. The Dean-Stark trap is used to azeotropically remove water formed during the reaction, thereby driving the equilibrium towards the product.

-

Cooling and Filtration: After reflux, allow the mixture to stir at room temperature for 16 hours. Filter the solid sodium salts and wash the filter cake with fresh xylene.

-

Solvent Removal: Combine the filtrate and washes, and evaporate the xylene in vacuo to yield the crude protected product as a syrup.

Causality and Expertise:

-

Why use ethyl N-piperazinocarboxylate? Piperazine has two secondary amine nitrogens of similar reactivity. Direct alkylation would lead to a mixture of mono- and di-substituted products, which are difficult to separate. The ethoxycarbonyl group acts as a protecting group for one nitrogen, ensuring that alkylation occurs selectively at the other nitrogen.[6]

-

Why anhydrous sodium carbonate? This mild inorganic base is sufficient to neutralize the hydrochloric acid generated during the nucleophilic substitution, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.

-

Why xylene and a Dean-Stark trap? Xylene provides the high temperature required for the reaction to proceed at a reasonable rate. The Dean-Stark trap efficiently removes the water byproduct, pushing the reaction to completion according to Le Châtelier's principle.[6]

Step 2: Hydrolysis (Deprotection)

-

Reaction Setup: To the syrup obtained from Step 1, add 750 mL of 4N potassium hydroxide in 95% ethanol.

-

Hydrolysis: Reflux the mixture for 18 hours to ensure complete saponification of the carbamate protecting group.

-

Workup: Evaporate the reaction mixture to a paste and add 250 mL of water.

-

Extraction: Extract the aqueous solution twice with 250 mL portions of chloroform.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product as a syrup.[6]

Causality and Expertise:

-

Why ethanolic KOH? A strong base is required to hydrolyze the stable carbamate linkage. Using an alcoholic solvent system ensures miscibility of the organic substrate with the aqueous base at elevated temperatures.

Step 3: Purification

-

Vacuum Distillation: Purify the final syrup by vacuum distillation at 132°-135° C under a pressure of 0.05 mmHg.[6]

-

Final Product: This yields this compound as a pure, colorless liquid.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis.

Caption: Workflow for the synthesis of this compound.

Part 3: Applications and Research Context

While not an end-product therapeutic itself, this compound is a compound of significant interest in medicinal chemistry due to the prevalence of the substituted piperazine scaffold in numerous approved drugs.

Primary Role as a Synthetic Intermediate

The principal application of this compound is as a chemical intermediate or building block.[7] The secondary amine of the piperazine ring is a nucleophile that can readily undergo a variety of chemical transformations, including:

-

Acylation

-

Sulfonylation

-

Reductive amination

-

Further alkylation

These reactions allow for the introduction of diverse functional groups, enabling the construction of large libraries of novel compounds for biological screening.

Relevance in CNS Drug Discovery

The piperazine moiety is a well-known "privileged scaffold" in CNS drug discovery. It is present in numerous antipsychotic, antidepressant, and anxiolytic drugs. A closely related, and more extensively studied, compound is 1-(3,4-dichlorophenyl)piperazine , where the phenyl ring is directly attached to the piperazine nitrogen. This phenylpiperazine is a known ligand for serotonin receptors and serves as a key intermediate for drugs like Trazodone.[8][9]

While this compound contains a flexible benzyl linker, its structural analogy to active phenylpiperazines makes it a compelling starting point for the development of new drug candidates targeting CNS receptors.[7] The benzyl group alters the molecule's conformation, lipophilicity, and spacing between the aromatic ring and the distal piperazine nitrogen, which can lead to novel pharmacological profiles. It is primarily in this context—as a precursor for novel CNS-targeting agents—that this compound finds its value in pharmaceutical research.[7]

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: According to the Globally Harmonized System, this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a reliable synthetic pathway. Its primary utility lies not in its intrinsic biological activity, but in its role as a versatile and valuable building block for the synthesis of novel compounds. Its structural relationship to known psychoactive agents makes it a particularly important intermediate for researchers and scientists engaged in the discovery and development of next-generation therapeutics targeting the central nervous system. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Synthesis of this compound. PrepChem.com.[Link]

-

This compound | C11H14Cl2N2 | CID 2758074. PubChem, National Center for Biotechnology Information.[Link]

-

This compound (55513-17-2). Chemchart.[Link]

-

1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601. PubChem, National Center for Biotechnology Information.[Link]

-

1-(3,4-dichlorophenyl)piperazine. NIST Chemistry WebBook.[Link]

-

This compound. MySkinRecipes.[Link]

Sources

- 1. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 55513-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound (55513-17-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorobenzyl)piperazine

This guide provides a comprehensive technical overview for the synthesis of 1-(3,4-Dichlorobenzyl)piperazine, a key intermediate in the development of pharmacologically active compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core synthetic strategies, mechanistic details, and practical considerations necessary for the successful preparation of this versatile scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents[1][2]. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influencing solubility, basicity, and receptor interactions. This compound, in particular, serves as a crucial building block for compounds targeting various biological pathways. The dichlorobenzyl moiety offers a handle for further functionalization and can play a significant role in the molecule's interaction with its biological target.

Primary Synthetic Route: N-Alkylation of a Protected Piperazine

The most common challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct. A robust and widely employed strategy to overcome this is the use of a protecting group on one of the piperazine nitrogens. This ensures selective alkylation at the unprotected nitrogen, followed by a deprotection step to yield the desired product.

Principle and Rationale

The use of an N-alkoxycarbonyl protecting group, such as an ethoxycarbonyl group, is a common and effective strategy. This protecting group is relatively stable under the alkylation conditions but can be readily removed by hydrolysis. The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen it is attached to, thus favoring the reaction at the free secondary amine.

Detailed Experimental Protocol

The following two-step protocol is a reliable method for the synthesis of this compound, adapted from established procedures[3].

Step 1: N-Alkylation of Ethyl N-piperazinocarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 39.0 g (0.2 moles) of 3,4-dichlorobenzyl chloride, 31.6 g (0.2 moles) of ethyl N-piperazinocarboxylate, 22.0 g (0.21 moles) of anhydrous sodium carbonate, and 200 ml of xylene[3].

-

Reaction Execution: Heat the mixture to reflux for 3 hours, collecting any water that forms in the Dean-Stark trap[3]. After the reflux period, allow the mixture to cool to room temperature and continue stirring for an additional 16 hours[3].

-

Work-up: Filter the reaction mixture and wash the solid residue with xylene. Evaporate the filtrate under reduced pressure to obtain a syrupy residue of ethyl 4-(3,4-dichlorobenzyl)piperazine-1-carboxylate[3].

Step 2: Hydrolysis of the Carbamate Protecting Group

-

Reaction Setup: To the syrup obtained in the previous step, add 750 ml of 4N potassium hydroxide in 95% ethanol[3].

-

Reaction Execution: Reflux the mixture for 18 hours[3].

-

Work-up and Purification: After cooling, evaporate the reaction mixture to a paste. Add 250 ml of water to the paste and extract the aqueous solution twice with 250 ml portions of chloroform[3]. Combine the chloroform extracts, dry them over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a syrup[3].

-

Final Purification: Purify the resulting syrup by vacuum distillation (boiling point 132°-135° C at 0.05 mm Hg) to obtain this compound as a colorless liquid[3].

Reaction Mechanism

The N-alkylation of ethyl N-piperazinocarboxylate with 3,4-dichlorobenzyl chloride proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The unprotected secondary amine of the piperazine derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride and displacing the chloride leaving group.

Caption: SN2 mechanism for the N-alkylation of piperazine.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [4] |

| Molar Mass | 245.15 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 132-135 °C at 0.05 mmHg | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.45 (t, 4H), ~2.90 (t, 4H), ~3.45 (s, 2H), ~7.1-7.4 (m, 3H). Note: Predicted values based on similar structures. | N/A |

| ¹³C NMR (CDCl₃) | δ (ppm): ~46.0, ~54.0, ~62.5, ~128.0, ~130.0, ~130.5, ~132.5, ~138.0. Note: Predicted values. | [5] |

| IR (KBr, cm⁻¹) | ~2940 (C-H stretch), ~2820 (C-H stretch), ~1590, 1470 (C=C aromatic stretch), ~1120 (C-N stretch), ~810 (C-Cl stretch). Note: Predicted values based on similar structures. | [6] |

| Mass Spec (EI) | m/z (%): 244 (M⁺), 159 ([M-piperazine]⁺), 85 ([piperazine-H]⁺). Note: Predicted fragmentation pattern. | [7] |

Alternative Synthetic Strategies

While the protecting group strategy is highly effective, other methods can also be employed for the synthesis of this compound.

Direct N-Alkylation

A more direct approach involves the reaction of piperazine with 3,4-dichlorobenzyl chloride without a protecting group. To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already mono-alkylated product. However, separation of the desired product from the excess piperazine and the disubstituted byproduct can be challenging.

Reductive Amination

Reductive amination is another powerful method for the synthesis of N-substituted piperazines. This involves the reaction of piperazine with 3,4-dichlorobenzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is often high-yielding and avoids the use of alkyl halides.

Caption: Comparison of synthetic routes to this compound.

Safety, Handling, and Troubleshooting

Safety Precautions:

-

3,4-Dichlorobenzyl chloride: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperazine and its derivatives: These are alkaline and can cause skin and eye irritation. Handle with care and appropriate PPE.

-

Solvents: Xylene and chloroform are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

-

Potassium hydroxide: This is a corrosive base. Handle with appropriate PPE.

Troubleshooting:

-

Low yield in alkylation step: Ensure all reagents are anhydrous, as water can react with the alkylating agent. The reaction time and temperature may also need to be optimized.

-

Formation of disubstituted byproduct: In the direct alkylation method, ensure a sufficient excess of piperazine is used. In the protecting group strategy, ensure the protecting group is stable under the reaction conditions.

-

Incomplete hydrolysis: Ensure a sufficient excess of potassium hydroxide is used and that the reflux time is adequate.

-

Purification challenges: If distillation is not feasible, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be an effective purification method.

Conclusion

The synthesis of this compound is a critical process for the development of new therapeutic agents. The use of a protecting group strategy offers a reliable and high-yielding route to this important building block. Understanding the reaction mechanism, potential side reactions, and alternative synthetic pathways allows for the optimization of the synthesis and the efficient production of this valuable compound for further research and development.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Durand, C., & Szostak, M. (2021).

-

NIST. (n.d.). 1-(3,4-dichlorophenyl)piperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DOE PAGES. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1-(3,4-dichlorophenyl)piperazine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3,4-Dichlorobenzyl)piperazine: Synthesis, Chemical Identity, and Emerging Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorobenzyl)piperazine, a substituted piperazine derivative of increasing interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, provides a step-by-step synthesis protocol, and explores its emerging applications as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a heterocyclic amine featuring a piperazine ring substituted with a 3,4-dichlorobenzyl group.

IUPAC Name: 1-[(3,4-dichlorophenyl)methyl]piperazine[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

This compound[1]

-

3,4-dichlorobenzylpiperazine[2]

-

1-(3,4-dichlorophenyl)methyl piperazine

-

Piperazine, 1-[(3,4-dichlorophenyl)methyl]-[1]

CAS Number: 55513-17-2[1][2][3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1][2][3] |

| Molecular Weight | 245.15 g/mol | [2][3] |

| Melting Point | 212-213 °C | [2] |

| Density | 1.225 g/mL at 25 °C | [2] |

| Appearance | Colorless liquid (as free base) | [4] |

Synthesis of this compound

A robust and well-documented method for the synthesis of this compound has been established. The following protocol is adapted from established chemical synthesis literature.[4]

Experimental Protocol

Step 1: N-Alkylation of Ethyl N-piperazinocarboxylate

-

A mixture of 39.0 g (0.2 moles) of 3,4-dichlorobenzyl chloride, 31.6 g (0.2 moles) of ethyl N-piperazinocarboxylate, and 22.0 g (0.21 moles) of anhydrous sodium carbonate in 200 ml of xylene is prepared.

-

The mixture is refluxed for 3 hours using a Dean-Stark trap to remove water.

-

Following reflux, the mixture is stirred at room temperature for 16 hours.

-

The solid is removed by filtration and washed with xylene.

-

The filtrate is evaporated in vacuo to yield a syrup.

Step 2: Hydrolysis of the Carbamate

-

To the resulting syrup, 750 ml of 4N potassium hydroxide in 95% ethanol is added.

-

The mixture is refluxed for 18 hours.

-

The reaction mixture is then evaporated to a paste.

-

250 ml of water is added to the paste.

Step 3: Extraction and Purification

-

The aqueous solution is extracted twice with 250 ml of chloroform.

-

The combined chloroform extracts are dried over magnesium sulfate and filtered.

-

The filtrate is evaporated in vacuo to yield a syrup.

-

The final product, this compound, is obtained as a colorless liquid by distillation at 132°-135° C under a vacuum of 0.05 mm of mercury.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Research Applications

While this compound itself is primarily utilized as a chemical intermediate, its structural motif is a key component in a variety of biologically active molecules.[2] This highlights its importance as a building block in drug discovery.

Anti-Helicobacter pylori Activity of Derivatives

Recent research has demonstrated that derivatives of this compound exhibit potent anti-Helicobacter pylori activity. In one study, a novel series of 1-(substituted benzyl)-4-(5-(5-nitroaryl)-1,3,4-thiadiazol-2-yl)piperazines were synthesized and evaluated. Specifically, the compound 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6p) was synthesized and characterized, indicating the utility of the this compound scaffold in the development of new antibacterial agents.[5]

Tyrosinase Inhibition by Derivatives

In the field of enzyme inhibition, a derivative of this compound has shown significant activity. A study on kojic acid derivatives as tyrosinase inhibitors found that a compound bearing a 3,4-dichlorobenzyl piperazine moiety exhibited the highest inhibitory activity against mushroom tyrosinase.[] This suggests a potential application for this chemical scaffold in the development of agents for treating pigmentary disorders.

Central Nervous System (CNS) Receptor Targeting

The benzylpiperazine scaffold is a well-established pharmacophore for targeting central nervous system receptors.[7] While specific data for this compound is limited, its structural similarity to other bioactive piperazines suggests potential for interaction with neurotransmitter systems.[2] This makes it a valuable starting point for the design of novel ligands for CNS targets.

Future Directions

This compound represents a versatile and valuable building block for medicinal chemists. The demonstrated biological activities of its derivatives in areas such as antibacterial and enzyme inhibition warrant further investigation. Future research efforts could focus on:

-

Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets to identify novel activities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for identified biological targets.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives to assess their drug-like potential.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

-

Synthesis of this compound. PrepChem.com. Available at: [Link]

-

Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. National Center for Biotechnology Information. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

Sources

- 1. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(3,4-Dichlorobenzyl)piperazine for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(3,4-Dichlorobenzyl)piperazine, a substituted piperazine derivative frequently utilized in pharmaceutical research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Understanding the Compound: A Prerequisite for Safety

This compound is a solid organic compound with the molecular formula C₁₁H₁₄Cl₂N₂.[1][2][3] Its structure, featuring a piperazine ring attached to a dichlorobenzyl group, is common in the development of new chemical entities. The presence of the piperazine moiety, a secondary amine, and the halogenated aromatic ring dictates its reactivity and toxicological profile. A thorough understanding of these structural features is foundational to anticipating and mitigating potential hazards.

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][4] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Hazard Classifications

The primary hazards associated with this compound are:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3][4] Prolonged or repeated exposure can lead to dermatitis.

-

Serious Eye Damage/Irritation (Category 1/2): Can cause serious eye irritation or damage.[3][4] Direct contact with the eyes may result in irreversible damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

The causality behind these classifications lies in the chemical nature of the compound. The amine groups can be corrosive to tissues, and the chlorinated aromatic portion can contribute to its irritant properties.

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | 1/2 | Causes serious eye damage/irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[3][4] |

Comprehensive Risk Management: A Multi-layered Strategy

A robust safety strategy for handling this compound involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is used.[6]

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is a critical last line of defense. The following PPE must be worn when handling this compound:[6]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound.

-

Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with a particulate filter is required.

Occupational Exposure Limits: A Note on Data Scarcity

As of the date of this guide, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have not been established for this compound. In the absence of specific data, a conservative approach is warranted.

For structurally related compounds like piperazine, ACGIH has established a TLV-TWA (Time-Weighted Average) of 0.3 mg/m³ and a STEL (Short-Term Exposure Limit) of 1 mg/m³, noting it as a dermal and respiratory sensitizer.[8] Given the potential for sensitization and irritation, it is prudent to handle this compound with the assumption that it may have similar or even more potent effects and to keep exposure to an absolute minimum.

Chemical Compatibility and Storage: Ensuring Stability and Safety

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

Recommended Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible substances.

Chemical Incompatibilities

While specific reactivity data for this compound is limited, its chemical structure as a substituted piperazine (a secondary amine) suggests incompatibility with the following:

-

Strong Oxidizing Agents: Can react violently and produce heat.

-

Strong Acids: Can cause vigorous neutralization reactions, generating heat.

-

Acid Chlorides and Anhydrides: Can undergo acylation reactions, which may be exothermic.

It is imperative to consult the Safety Data Sheet (SDS) and other chemical compatibility resources before mixing this compound with any other substance for the first time.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines a safe and self-validating procedure for the preparation of a stock solution of this compound.

Materials and Equipment

-

This compound (solid)

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask

-

Pipettes

-

Vortex mixer or sonicator

-

Personal Protective Equipment (as specified in Section 3.3)

Step-by-Step Procedure

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is operational.

-

Clean the work surface within the fume hood.

-

Label the volumetric flask with the compound name, concentration, solvent, and date.

-

-

Weighing:

-

Place a clean weighing boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Dissolving:

-

Carefully transfer the weighed solid into the labeled volumetric flask.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any residual powder and transfer the rinse to the volumetric flask.

-

Add approximately half of the final volume of the solvent to the flask.

-

Gently swirl the flask to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.

-

Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Post-Procedure:

-

Clean the spatula and any other contaminated equipment.

-

Dispose of the weighing boat and any other disposable materials in the appropriate chemical waste container.

-

Wash hands thoroughly.

-

Spill and Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For a liquid spill, use an inert absorbent material to contain the spill.

-

Clean: Decontaminate the spill area with an appropriate cleaning agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal: Responsible Stewardship

All waste containing this compound, including unused material, solutions, and contaminated labware, must be disposed of as hazardous waste. Follow all institutional and governmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. moravek.com [moravek.com]

- 7. carlroth.com [carlroth.com]

- 8. E-Limit [elimit.online.worksafebc.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-(3,4-Dichlorobenzyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling protocols, and chemical properties of 1-(3,4-Dichlorobenzyl)piperazine. Designed to extend beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Identity

This compound is a disubstituted piperazine derivative. The presence of the dichlorobenzyl group significantly influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research. Understanding its fundamental properties is crucial for its safe handling and application.

| Property | Value | Source(s) |

| CAS Number | 55513-17-2 | [1][2][3] |

| Molecular Formula | C11H14Cl2N2 | [1][4][5] |

| Molecular Weight | 245.15 g/mol | [1][4][5] |

| Melting Point | 212-213 °C | [4][6] |

| Boiling Point | 124-128 °C at 0.02 mmHg | [4] |

| Density | 1.225 g/mL at 25 °C | [4][6] |

| Appearance | Colorless liquid or solid | [7] |

| Purity | Typically ≥97% | [1][3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5] The primary hazards are associated with its irritant properties.

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][5]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[2][5]

Signal Word: Warning[2]

Hazard Statements:

-

H319: Causes serious eye irritation.[8]

The dichlorinated aromatic ring and the basic piperazine moiety contribute to its irritant nature. The lipophilicity imparted by the benzyl group can facilitate skin absorption, while the basic nitrogen atoms can interact with biological macromolecules, leading to irritation.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safe handling practices and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure operator safety.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[2][9]

-

Safety Stations: A readily accessible eyewash station and safety shower must be available in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and direct contact.[2][9]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility charts for the specific product being used.[8]

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[9]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9]

Caption: PPE protocol for handling this compound.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2][11]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride may be generated through thermal decomposition.[2][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and safely clean the affected area.

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear the appropriate PPE as outlined in Section 3.2.[8][11]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[2][8]

-

Containment and Cleanup:

Caption: Step-by-step workflow for responding to an accidental spill.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to prevent environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

-

Keep away from incompatible substances such as strong oxidizing agents.[9]

-

The recommended storage temperature is room temperature.[1][6]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][12]

-

It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

-

Do not dispose of the material by pouring it down the drain.[2]

Synthesis and Reactivity

A common synthetic route to this compound involves the reaction of 3,4-dichlorobenzyl chloride with ethyl N-piperazinocarboxylate, followed by hydrolysis.[7] The piperazine nitrogen atoms are nucleophilic, and the benzyl group can undergo reactions typical of aromatic compounds. The compound is stable under normal conditions.[2] Hazardous polymerization will not occur.[2]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[2][9] However, based on its classification, it is known to be an irritant to the skin, eyes, and respiratory system. No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[2][12]

Ecological information is also limited. It is advised not to release the material into the environment.[2]

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

Chemchart. 1-(3,4-dichlorophenyl)piperazine hydrochloride (cas 88138-89-0) SDS/MSDS download. [Link]

-

PubChem. This compound. [Link]

-

Chemchart. This compound (55513-17-2). [Link]

-

PrepChem.com. Synthesis of 1-(3,4-Dichlorophenyl)piperazine. [Link]

-

PubChem. 1-(3,4-Dichlorophenyl)piperazine. [Link]

-

PubChem. Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2). [Link]

-

SynZeal. Safety Data Sheet. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 1-(2,4-Dichlorobenzyl)piperazine. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 55513-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 1-(3,4-Dichlorophenyl)piperazine(57260-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. guidechem.com [guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jwpharmlab.com [jwpharmlab.com]

potential research applications of 1-(3,4-Dichlorobenzyl)piperazine

An In-Depth Technical Guide to the Research Applications of 1-(3,4-Dichlorobenzyl)piperazine

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its basicity and potential for di-substitution at the 1 and 4 positions, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. This compound (DCBP) is a derivative that, while not a therapeutic agent itself, serves as a crucial building block and a compelling subject for foundational research.[4] Its structure, featuring a dichlorinated benzyl group, hints at a range of potential biological interactions, making it a molecule of significant interest for drug discovery and development professionals.

This guide provides a comprehensive exploration of the . We will delve into its chemical properties, known biological context, and propose detailed, field-proven experimental workflows for investigating its utility in neuropharmacology, antimicrobial discovery, and oncology.

Section 1: Chemical Identity and Synthesis

A thorough understanding of a compound's physical and chemical properties is the bedrock of any research endeavor.

Physicochemical Properties

The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]piperazine | [5][6] |